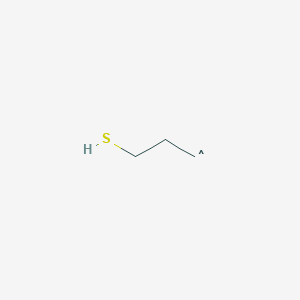
CID 12670148
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 12670148” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its complex molecular structure and its ability to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound “CID 12670148” involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired molecular structure. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the efficiency and yield of the synthesis process.
Industrial Production Methods
In industrial settings, the production of “this compound” is scaled up using advanced techniques and equipment. Large-scale reactors, continuous flow systems, and automated control systems are employed to maintain consistent reaction conditions and optimize production efficiency. The industrial production process also involves rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound “CID 12670148” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions, depending on the desired outcome.
Common Reagents and Conditions
Oxidation Reactions: Common oxidizing agents such as hydrogen peroxide, potassium permanganate, and chromium trioxide are used to facilitate oxidation reactions.
Reduction Reactions: Reducing agents like sodium borohydride, lithium aluminum hydride, and hydrogen gas are employed in reduction reactions.
Substitution Reactions: Substitution reactions often involve nucleophiles or electrophiles, with reagents such as halogens, alkylating agents, and acids or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups within the molecule.
Scientific Research Applications
The compound “CID 12670148” has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development and its effects on disease pathways.
Industry: The compound is utilized in the development of new materials, catalysts, and industrial processes.
Mechanism of Action
The mechanism of action of “CID 12670148” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and influencing various biological processes. The exact mechanism depends on the specific context and application, with ongoing research aimed at elucidating these interactions in detail.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “CID 12670148” include those with comparable molecular structures and chemical properties. Examples of such compounds are:
- CID 2632
- CID 6540461
- CID 5362065
- CID 5479530
Uniqueness
What sets “this compound” apart from these similar compounds is its unique combination of functional groups and its specific reactivity profile. This uniqueness makes it particularly valuable for certain applications where other compounds may not be as effective.
Properties
Molecular Formula |
C3H7S |
|---|---|
Molecular Weight |
75.16 g/mol |
InChI |
InChI=1S/C3H7S/c1-2-3-4/h4H,1-3H2 |
InChI Key |
DSNSVHZOZRFBAA-UHFFFAOYSA-N |
Canonical SMILES |
[CH2]CCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















